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Corn syrup

Food Science Formulation Chemistry Viscosity

Corn syrup (CAS 8029-43-4), also known as glucose syrup, is a purified and concentrated aqueous solution of nutritive saccharides obtained from the partial hydrolysis of corn starch. It is not a single compound but a complex mixture, primarily composed of glucose (dextrose), maltose, maltotriose, and higher oligosaccharides.

Molecular Formula C6H14O7
Molecular Weight 198.17 g/mol
CAS No. 8029-43-4
Cat. No. B1588085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorn syrup
CAS8029-43-4
Molecular FormulaC6H14O7
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O.O
InChIInChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6?;/m1./s1
InChIKeyOSNSWKAZFASRNG-BMZZJELJSA-N
Commercial & Availability
Standard Pack Sizes1 gal / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corn Syrup Composition and Functional Overview


Corn syrup (CAS 8029-43-4), also known as glucose syrup, is a purified and concentrated aqueous solution of nutritive saccharides obtained from the partial hydrolysis of corn starch [1]. It is not a single compound but a complex mixture, primarily composed of glucose (dextrose), maltose, maltotriose, and higher oligosaccharides [2]. The composition is defined by its Dextrose Equivalent (D.E.), a measure of total reducing sugars calculated as d-glucose on a dry basis, which ranges from less than 20 to over 99, creating a wide spectrum of functional properties [1][3]. This product class is distinct from high-fructose corn syrup (HFCS), which undergoes additional enzymatic isomerization to convert a significant portion of its glucose into fructose [4].

Corn Syrup: Why Generic Substitution Fails


Procuring 'corn syrup' based on name alone presents significant technical risk, as its functional properties—viscosity, sweetness, hygroscopicity, and crystallization control—are not constant but are directly dictated by its Dextrose Equivalent (D.E.) and saccharide profile [1]. A low D.E. syrup (e.g., ~25 D.E.) provides high viscosity and strong crystallization inhibition, while a high D.E. syrup (e.g., ~65 D.E.) is much less viscous but contributes greater sweetness and browning potential [1]. Substituting a standard 42 D.E. syrup with a high-maltose corn syrup of similar D.E. can also lead to product failure due to differences in humectancy, resulting in undesirable stickiness in confections [2]. Therefore, a 'corn syrup' cannot be treated as a single, interchangeable commodity; its selection must be guided by a precise D.E. specification and a clear understanding of the required functionality within the end-use application.

Corn Syrup Functional Differentiation by D.E.


Viscosity Differences by D.E.

A key differentiator for corn syrup is its tunable viscosity, which is inversely correlated with Dextrose Equivalent (D.E.). For instance, a representative low D.E. syrup (Cleardex® 25/42, DE 23-27) exhibits a viscosity of 160,000 cP at 80°F, whereas a high D.E. syrup (~65 D.E.) demonstrates significantly lower viscosity at similar conditions [1][2]. This difference in viscosity, which can be on the order of a 64x reduction from low to high D.E., is a primary factor in selecting a specific grade for applications ranging from providing thick body to enabling easy pumping and mixing.

Food Science Formulation Chemistry Viscosity

Hygroscopicity and Crystallization Control

The functional properties of corn syrup, particularly hygroscopicity and crystallization inhibition, are strongly D.E.-dependent [1]. Low D.E. syrups (~25 D.E.) are characterized as high crystal inhibitors and have low hygroscopicity, making them ideal for controlling unwanted sugar recrystallization in products like hard candy without causing excessive moisture absorption that leads to stickiness [1]. Conversely, high D.E. syrups (~65 D.E.) are less effective at inhibiting crystals but are more hygroscopic, which can be advantageous in applications requiring moisture retention, such as baked goods [1]. This class-level distinction is crucial for selecting the correct grade for a given shelf-life and texture requirement.

Confectionery Science Shelf-Life Stability Humectancy

Sweetness vs Sucrose

Standard corn syrup provides a significant functional advantage over sucrose in applications where sweetness needs to be decoupled from other functional properties like texture and body. Corn syrup is approximately only 33% as sweet as table sugar (sucrose) by weight [1]. This allows formulators to use a higher amount of syrup to achieve desired viscosity, humectancy, or crystallization control without making the final product excessively sweet. This is a quantifiable advantage over sucrose, which has a relative sweetness value of 1.0.

Food Science Sweetener Technology Flavor Profiling

Comparison with High-Maltose Corn Syrup

When compared to standard glucose syrup (corn syrup), high-maltose corn syrup (HMCS) offers specific functional differences. At a given moisture level and temperature, a maltose solution has a lower viscosity than a glucose solution but will still set to a hard product [1]. Furthermore, maltose is less humectant than glucose. Consequently, hard candy produced with HMCS will not become sticky as easily as candy produced with standard glucose syrup [1]. This makes HMCS a preferred choice for products destined for tropical storage conditions where high humidity can cause standard corn syrup-based candies to become sticky and deformed.

Confectionery Science Food Engineering Comparative Performance

Corn Syrup Industrial Applications


Frozen Desserts and Sorbets

For applications like ice cream, sherbet, and sorbet, the key procurement driver is the combination of corn syrup's low relative sweetness (approx. 33% of sucrose) and its high viscosity [1]. This allows manufacturers to use the syrup as a primary texturizer, adding body and preventing the formation of large ice crystals without making the product cloyingly sweet [1]. The tunable viscosity, based on D.E. selection, also provides a lever for fine-tuning the product's creaminess and scoopability.

Confectionery and Hard Candy

In confectionery, corn syrup is not primarily a sweetener but a functional ingredient for controlling sugar crystallization and managing moisture [1]. For hard candies, a low D.E. corn syrup (~25-42 D.E.) is selected for its high crystal inhibition and low hygroscopicity, preventing graininess and stickiness [1][2]. For products requiring a smoother, less brittle texture (like caramels or nougats), a higher D.E. syrup may be chosen to increase moisture retention and improve mouthfeel [1].

Baked Goods and Glazes

The hygroscopic nature of corn syrup is a key advantage in baked goods, where it helps retain moisture, extending shelf life and maintaining a soft, desirable texture [1]. A high D.E. syrup (~65 D.E.) is often preferred for its superior humectancy and its contribution to Maillard browning, which enhances crust color and flavor development during baking [1]. This makes it a critical ingredient in breads, cakes, pastries, and glazes.

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